molecular formula C5H10N2OS B1328024 (R)-6-Amino-1,4-thiazepan-5-one CAS No. 92814-42-1

(R)-6-Amino-1,4-thiazepan-5-one

Cat. No.: B1328024
CAS No.: 92814-42-1
M. Wt: 146.21 g/mol
InChI Key: NGIAYEBFKTVVQJ-BYPYZUCNSA-N
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Description

Significance of Seven-Membered Heterocycles in Organic Synthesis

Seven-membered heterocyclic rings are crucial building blocks in organic synthesis and medicinal chemistry. numberanalytics.comnih.gov Unlike their more common five- and six-membered counterparts, the synthesis of seven-membered rings can be challenging due to less favorable entropic and enthalpic factors. britannica.com However, their unique three-dimensional conformations allow them to interact with biological targets in ways that smaller or larger rings cannot.

These ring systems are found in a variety of biologically active compounds and approved drugs. nih.gov Their structural diversity and ability to adopt multiple low-energy conformations make them privileged scaffolds in drug discovery. For instance, seven-membered nitrogen-containing heterocycles, known as azepanes, are present in a wide range of therapeutic agents, including those targeting the central nervous system, as well as antiviral and anticancer drugs. nih.gov The development of new synthetic methods to access these complex ring systems is an active area of research in organic chemistry. utas.edu.au

Overview of Thiazepane Ring Systems and Their Structural Features

Thiazepanes are a subclass of seven-membered heterocycles containing both a sulfur and a nitrogen atom within the ring. The relative positions of these heteroatoms give rise to different isomers, such as 1,4-thiazepane (B1286124) and 1,5-thiazepane. The 1,4-thiazepane core, as seen in the title compound, consists of a seven-membered ring with a sulfur atom and a nitrogen atom separated by two carbon atoms.

The presence of both sulfur and nitrogen atoms imparts unique chemical properties to the thiazepane ring system. The sulfur atom can exist in various oxidation states, influencing the ring's conformation and electronic properties. The nitrogen atom provides a site for substitution and can act as a hydrogen bond donor or acceptor, which is crucial for biological activity.

Properties

IUPAC Name

(6R)-6-amino-1,4-thiazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2OS/c6-4-3-9-2-1-7-5(4)8/h4H,1-3,6H2,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGIAYEBFKTVVQJ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(C(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC[C@@H](C(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649753
Record name (6R)-6-Amino-1,4-thiazepan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92814-42-1
Record name (6R)-6-Amino-1,4-thiazepan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Stereochemical Considerations of R 6 Amino 1,4 Thiazepan 5 One

Elucidation of Absolute Configuration

The absolute configuration of a chiral molecule, designated as either (R) or (S), is a critical determinant of its interaction with other chiral entities, particularly in biological systems. For (R)-6-Amino-1,4-thiazepan-5-one, the "(R)" designation at the C6 position is fundamental to its chemical identity. The determination of this specific arrangement of atoms in space is typically achieved through stereoselective synthesis or by analytical methods on a racemic mixture.

Stereoselective synthesis is a primary method for obtaining an enantiomerically pure compound. This approach often involves the use of a chiral starting material or a chiral catalyst. For instance, the synthesis of optically active 6-aminohexahydro-1,4-diazepines, a related class of compounds, has been achieved starting from optically pure 1H-indazol-3-carboxamides. scispace.com A similar strategy could be employed for this compound, likely starting from a chiral amino acid precursor such as D-cysteine, where the stereocenter is already established. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the (R) or (S) configuration based on the atomic numbers of the atoms attached to the chiral center. youtube.com

In cases where a racemic mixture is synthesized, the absolute configuration of the separated enantiomers can be determined using techniques such as X-ray crystallography. This powerful analytical method provides a definitive three-dimensional structure of the molecule, allowing for unambiguous assignment of the absolute configuration. Another common method involves the use of Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents, which can distinguish between enantiomers. researchgate.net

Importance of Chirality in Thiazepane Scaffolds

Chirality is a paramount consideration in drug design and development, as the three-dimensional shape of a molecule dictates its biological activity. nih.govresearchfloor.org Receptors, enzymes, and other biological targets are themselves chiral, leading to stereoselective interactions with drug molecules. mdpi.com Consequently, one enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other could be inactive, less active, or even cause adverse effects. nih.gov

The thiazepane ring is a seven-membered heterocyclic structure containing both sulfur and nitrogen atoms. This scaffold is of interest in medicinal chemistry and has been incorporated into various screening libraries for drug discovery. nih.gov The presence of a stereocenter, as in this compound, introduces a layer of complexity and opportunity. The specific spatial arrangement of the amino group in the (R)-configuration can lead to differential binding affinities for its biological targets compared to its (S)-enantiomer.

For example, in a study on optically active 6-amino-1-ethyl-4-methylhexahydro-1,4-diazepines, a dramatic difference in pharmacological profile was observed between the (R) and (S) enantiomers. The (R)-enantiomer showed a strong affinity for both dopamine (B1211576) D2 and serotonin (B10506) 5-HT3 receptors, whereas the (S)-enantiomer was potent and selective for only the serotonin 5-HT3 receptor. scispace.com This highlights the critical role of stereochemistry in determining the biological activity and selectivity of such heterocyclic compounds. Therefore, controlling the stereochemistry of thiazepane scaffolds is crucial for developing targeted and effective therapeutic agents. Advances in asymmetric synthesis have been pivotal in allowing for the production of enantiomerically pure drugs. researchfloor.org

The ability to synthesize and characterize stereochemically pure compounds like this compound is essential for advancing our understanding of structure-activity relationships and for the development of novel chemical entities with specific biological functions.

Advanced Synthetic Methodologies for R 6 Amino 1,4 Thiazepan 5 One and Analogues

Cyclization Reactions

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including the 1,4-thiazepan-5-one (B1267140) core. These methods involve the formation of the seven-membered ring from linear precursors through various strategic bond formations.

Ring-Closing Reactions of Suitable Precursors

The formation of the 1,4-thiazepan-5-one ring can be achieved through the cyclization of appropriately functionalized linear precursors. This strategy is analogous to methods used for synthesizing other seven-membered heterocycles like diazepines and benzodiazepines. For instance, the synthesis of 6-substituted 1,4-diazepine derivatives has been accomplished through the direct cyclization of N-benzyl-N'-methylethylenediamine with precursors like 1-benzenesulfonyl-2-bromomethylaziridine. rsc.org Similarly, efficient procedures for creating 1,4-diazepine and 1,5-benzodiazepine rings involve the reaction of ketimine intermediates with aldehydes, catalyzed by heteropolyacids. nih.gov These examples highlight the general principle of using a pre-assembled, functionalized backbone that is then induced to close into the desired ring system. While specific examples for the (R)-6-Amino-1,4-thiazepan-5-one core using this direct ring-closing of a long-chain precursor are less common in recent literature compared to other methods, the fundamental strategy remains a viable synthetic route.

Intramolecular Cyclization Strategies Utilizing Amino and Thiol Moieties

Intramolecular cyclization offers an efficient route to the thiazepanone ring by leveraging the inherent reactivity of amino and thiol groups within a single molecule, often derived from cysteine. One notable strategy is the "thia zip" cyclization, which uses a cysteine-rich peptide to form large cyclic peptides. mdpi.com This process is initiated by an intramolecular transthioesterification involving an internal thiol and a thioester, leading to successive ring expansions that culminate in a stable lactam ring. mdpi.com

Another approach involves the direct aminolysis of peptide thioesters. nih.gov This method can be used for the head-to-tail cyclization of peptides and is performed in an aqueous organic solution with imidazole (B134444) acting as a catalyst. nih.gov The choice of C-terminal and N-terminal residues can significantly impact the efficiency of the cyclization. nih.gov Furthermore, the synthesis of cysteine-rich cyclic peptides can be achieved through the intramolecular native chemical ligation of in situ generated thioesters from N-Hnb-Cys peptide crypto-thioesters, which are readily prepared via Fmoc-based solid-phase peptide synthesis (SPPS). srce.hr

Intramolecular Cyclization Approaches

MethodKey PrecursorDescriptionReference
Thia Zip CyclizationCysteine-rich peptide with a thioesterInvolves a series of intramolecular thiol-thiolactone exchanges, leading to a large Nα-amino thiolactone that rearranges to the final lactam. mdpi.com
Direct AminolysisPeptide thioesterIntramolecular aminolysis is catalyzed by imidazole in an aqueous organic solution to form the cyclic peptide. nih.gov
Native Chemical LigationN-Hnb-Cys peptide crypto-thioesterAn in situ generated thioester undergoes intramolecular ligation with an N-terminal cysteine to yield the cyclic peptide. srce.hr

One-Pot Synthesis Approaches from α,β-Unsaturated Esters and 1,2-Amino Thiols

One-pot syntheses provide a streamlined and efficient pathway to 1,4-thiazepanones by combining multiple reaction steps in a single vessel. A notable example is the reaction between 1,2-amino thiols, such as cysteamine, and α,β-unsaturated esters. organic-chemistry.org This method represents a significant improvement over previous routes, which often required long reaction times and resulted in low yields. organic-chemistry.org

The reaction proceeds via a conjugate addition of the thiol to the α,β-unsaturated ester, followed by an intramolecular cyclization of the amine onto the ester carbonyl, forming the seven-membered thiazepanone ring. organic-chemistry.orgmdpi.com The use of trifluoroethyl esters as substrates and milder reaction conditions has been shown to significantly shorten reaction times to between 30 minutes and 3 hours, while improving yields and broadening the substrate scope. organic-chemistry.org This efficient one-pot synthesis provides ready access to a diverse library of 1,4-thiazepanones, which can serve as valuable 3D fragments for screening libraries in drug discovery. organic-chemistry.org

One-Pot Synthesis of 1,4-Thiazepanones

Reactant 1 (1,2-Amino Thiol)Reactant 2 (α,β-Unsaturated Ester)Reaction TimeYieldKey FeatureReference
CysteamineVarious α,β-unsaturated esters0.5 - 3 hoursGoodImproved reaction time and substrate scope using trifluoroethyl esters. organic-chemistry.org
Cysteamine Derivativesα,β-unsaturated esters3 - 7 daysLow to ModerateOlder methods often required basic conditions and long reaction times. organic-chemistry.org

Cyclopropenone-Mediated Approaches

A modern and highly selective method for forming the 1,4-thiazepan-5-one linkage involves the use of cyclopropenone reagents. This approach is particularly effective for the modification of peptides and proteins that contain an N-terminal cysteine residue.

Reaction with 1,2-Aminothiols for Stable 1,4-Thiazepan-5-one Linkage Formation

Monosubstituted cyclopropenone (CPO) reagents react with high selectivity with the 1,2-aminothiol group present in N-terminal cysteine residues. organic-chemistry.orgmdpi.comnih.gov This reaction proceeds under mild, biocompatible conditions (aqueous buffer, pH 7, 4–25 °C) to yield a stable, seven-membered 1,4-thiazepan-5-one ring. mdpi.comnih.gov The high selectivity arises from the unique reactivity of the unprotected 1,2-aminothiol compared to other nucleophilic side chains, such as internal cysteines or the abundant intracellular thiol, glutathione. nih.govrsc.org

The reaction of a CPO probe with L-cysteine ethyl ester in an aqueous solution can produce four isomeric products in high yield (87% after 30 minutes). nih.govrsc.org The structure of the 1,4-thiazepan-5-one product has been confirmed by NMR spectroscopy and X-ray crystallography. mdpi.comnih.gov This methodology allows for the precise installation of various functional groups (dyes, ligands, biotin, etc.) onto proteins, facilitating the construction of complex bioconjugates. mdpi.com

Cyclopropenone-Mediated Synthesis of 1,4-Thiazepan-5-one

Cyclopropenone Reagent1,2-Aminothiol SubstrateConditionsYieldKey OutcomeReference
Monosubstituted CPON-terminal Cysteine Peptides/ProteinsAqueous buffer, pH 7, 4–25 °CHighSelective formation of a stable 1,4-thiazepan-5-one linkage. organic-chemistry.orgmdpi.comnih.gov
CPO Probe 1L-cysteine ethyl esterAqueous solution, Na2CO3, 4 °C, 30 min87%Formation of four diastereomeric regioisomers of the thiazepanone. mdpi.comnih.gov
CPO Probe 1Cysteamine (CA)Aqueous solution-Confirms reaction outcome on a non-chiral model. nih.govrsc.org

Ring-Expansion Reactions in 1,4-Thiazepan-5-one Formation

The formation of the seven-membered 1,4-thiazepan-5-one ring from the reaction of a cyclopropenone with a 1,2-aminothiol is mechanistically a ring-expansion of the three-membered cyclopropenone group. mdpi.com This type of transformation, where a smaller ring is enlarged to a more complex, larger ring, is an attractive strategy in heterocyclic synthesis. researchgate.net Such reactions can avoid the challenges associated with traditional end-to-end cyclizations. researchgate.net

While the cyclopropenone-based method is a prime example leading to thiazepanones, the principle of ring expansion is also seen in the synthesis of other related diazepine (B8756704) structures. For example, the Schmidt reaction of N-alkyl-4-piperidones with hydrazoic acid results in ring expansion to N-alkyl-1,4-diazepin-5-ones. Another instance is the base-promoted ring expansion of 3-aminoquinoline-2,4-diones to furnish 1,4-benzodiazepine-2,5-diones. The reaction of fused azetidine (B1206935) rings with methyl chloroformate can also induce a ring-opening, which is conceptually related to expansion, to form functionalized 1,4-benzodiazepine (B1214927) products. These examples underscore the utility of ring expansion as a powerful synthetic tool for accessing seven-membered heterocyclic systems like 1,4-thiazepan-5-one.

Syntheses from N-Boc Aziridine (B145994) Derivatives

A key strategy for the enantioselective synthesis of this compound involves the regioselective ring-opening of a chiral N-protected aziridine precursor. Aziridines, particularly those activated by an electron-withdrawing group on the nitrogen, are versatile intermediates for preparing azaheterocycles. clockss.orgnih.gov The use of a tert-butyloxycarbonyl (Boc) group is advantageous as it activates the aziridine for nucleophilic attack and serves as a readily removable protecting group. nih.gov

The synthesis commences with an enantiopure N-Boc-(R)-aziridine-2-carboxylate. The inherent ring strain (approximately 26-27 kcal/mol) of the aziridine ring makes it susceptible to nucleophilic attack. clockss.org The regioselectivity of the ring-opening reaction is crucial and is dictated by the electronic nature of the substituents. nih.gov For N-activated aziridine-2-carboxylates, heteroatom nucleophiles, including sulfur-based nucleophiles, preferentially attack the unsubstituted C3 carbon (the β-carbon). clockss.orgresearchgate.net This occurs via an SN2 mechanism, resulting in an inversion of stereochemistry at the site of attack and yielding α-amino acid derivatives. clockss.org

In this specific synthesis, a suitable sulfur nucleophile, such as the thiol group of L-cysteine methyl ester, is used to open the N-Boc-(R)-aziridine-2-carboxylate ring. The reaction is typically conducted in the presence of a mild base to generate the thiolate anion, which is a more potent nucleophile. The thiolate attacks the C3 carbon of the aziridine, leading to the formation of a linear intermediate.

Following the ring-opening, an intramolecular cyclization is induced to form the seven-membered thiazepan-5-one ring. This step involves the formation of an amide bond (a lactam) between the free amine (resulting from the aziridine ring-opening) and the ester group of the original aziridine precursor. This cyclization proceeds to furnish the desired this compound scaffold, with the stereochemistry at the C6 position retained from the starting chiral aziridine.

Table 1: Key Steps in the Synthesis from N-Boc Aziridine Derivatives

StepReaction TypeReactantsKey Transformation
1Nucleophilic Ring-OpeningN-Boc-(R)-aziridine-2-carboxylate, Thiol (e.g., L-cysteine methyl ester)Regioselective attack of the thiolate at the C3 position of the aziridine ring.
2Intramolecular CyclizationLinear amino ester intermediateFormation of a lactam to yield the seven-membered 1,4-thiazepan-5-one ring.

This methodology provides a controlled and stereospecific route to the target compound, leveraging the predictable reactivity of activated aziridines. clockss.orgnih.gov

Strategies for Thiazepane-Containing Peptide and Natural Product Synthesis

The incorporation of non-natural or constrained amino acids into peptides is a powerful strategy to enhance their therapeutic properties, such as metabolic stability, receptor affinity, and bioavailability. nih.govmdpi.com this compound can be viewed as a constrained analogue of a dipeptide unit, making it a valuable building block for creating peptide mimetics. The thiazepane ring restricts the conformational freedom of the peptide backbone, which can pre-organize the molecule into a bioactive conformation and improve resistance to enzymatic degradation by proteases. nih.gov

The synthesis of peptides containing a thiazepane unit can be approached by preparing the thiazepane monomer with appropriate protecting groups compatible with standard solid-phase peptide synthesis (SPPS) protocols. For instance, the exocyclic amino group of this compound would be protected (e.g., with Fmoc) to allow its use as a building block in SPPS. The thiazepane nitrogen can also be functionalized if desired. This monomer can then be coupled into a growing peptide chain using standard coupling reagents.

While naturally occurring products containing the 1,4-thiazepan-5-one core are not widely reported, the synthesis of natural product analogues containing this scaffold is a promising area of research. The thiazepane ring serves as a "peptidomimetic" scaffold, designed to mimic the secondary structure (e.g., β-turns) of peptides or to act as a structurally rigid core for the attachment of various functional groups. The development of efficient synthetic routes to 1,4-thiazepanones is driven by their potential as three-dimensional fragments for fragment-based drug discovery, aiming to identify new ligands for challenging biological targets. nih.gov The synthesis of bicyclic thiazepine derivatives has also yielded compounds with significant antiparasitic activity, highlighting the pharmacological potential of this heterocyclic family. nih.gov

Strategies for creating thiazepane-containing molecules often draw from established methods in heterocyclic and peptide chemistry. These include:

Solid-Phase Synthesis: Adapting the thiazepane monomer for use in automated peptide synthesizers.

Fragment-Based Assembly: Using the thiazepane core as a central scaffold to which other pharmacophoric elements are attached.

Cyclization Strategies: Incorporating the thiazepane unit into macrocyclic peptides, a common tactic to improve stability and cell permeability. nih.gov

The ultimate goal of these strategies is to leverage the unique structural and conformational properties of the thiazepane ring to design novel peptides and natural product analogues with improved drug-like characteristics.

Reaction Mechanisms and Mechanistic Investigations of 1,4 Thiazepan 5 One Formation

Quantum Mechanical (QM) and Computational Mechanistic Studies of Reaction Pathways

Quantum mechanical and computational chemistry methods provide powerful tools for elucidating the intricate details of reaction mechanisms that are often difficult to probe experimentally. weizmann.ac.il For the formation of 1,4-thiazepan-5-one (B1267140) and related heterocyclic structures, computational studies, particularly using Density Functional Theory (DFT), are employed to map out potential energy surfaces, identify transition states, and calculate reaction barriers. rsc.org

These studies can model the entire reaction coordinate for the intramolecular cyclization. For instance, calculations can determine the activation energies for the nucleophilic attack of the amine on the carbonyl carbon, leading to the formation of the seven-membered ring. Microkinetic simulations can further leverage DFT-calculated data to predict reaction rates and product distributions under various conditions, offering a detailed explanation for experimentally observed outcomes. rsc.org Computational analyses of similar 1,4-diazepan-5-one (B1224613) structures have been used to determine stable conformations, such as chair and boat forms, which are critical for understanding the molecule's reactivity and biological interactions. nih.govnih.gov

Table 1: Application of Computational Methods in Mechanistic Analysis

Computational Method Application in 1,4-Thiazepan-5-one Synthesis Insights Gained
Density Functional Theory (DFT) Calculation of electronic structure and energy of reactants, intermediates, and products. Determination of reaction feasibility, transition state geometries, and activation energy barriers. rsc.org
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of electron density to characterize chemical bonds and non-covalent interactions. Understanding the nature of bonding in transition states and intermediates.
Microkinetic Modeling Simulation of reaction kinetics based on calculated energy profiles. Prediction of reaction rates, product yields, and the influence of reaction conditions. rsc.org
Molecular Docking Simulation of the interaction between the molecule and a biological target. Prediction of binding modes and affinity for receptors, although not a direct study of formation mechanism. nih.govnih.gov

Sequential Sulfhydryl and α-Amine Conjugation Pathways

The formation of the (R)-6-Amino-1,4-thiazepan-5-one scaffold typically originates from a precursor molecule that contains both a sulfhydryl (thiol) group and an amine group, often derived from a cysteine building block. The synthesis generally proceeds through a sequential conjugation pathway.

The first step is often a Michael addition reaction, where the nucleophilic sulfhydryl group attacks an α,β-unsaturated carbonyl compound. This reaction is highly efficient and regioselective for the thiol group due to its greater nucleophilicity towards carbon-carbon double bonds compared to the amine under neutral or slightly acidic conditions. thermofisher.com

Following the initial thiol conjugation, the second key step is an intramolecular cyclization. This involves the nucleophilic α-amine attacking a carbonyl group (often an activated ester) to form the seven-membered lactam (an amide within a ring). This tandem, one-pot approach, where two different nucleophiles react sequentially, is an efficient strategy for building complex heterocyclic systems. nih.gov The process can be conceptualized as a domino reaction, where the first conjugation event sets up the molecule for the subsequent ring-closing step. chemistryviews.org

Role of Activated Esters (e.g., NHS-Activated Esters) in Cyclization Processes

The intramolecular cyclization step that forms the amide bond of the thiazepan-5-one ring requires the carboxyl group to be sufficiently electrophilic to be attacked by the amine. In many synthetic strategies, this is achieved by converting the carboxylic acid into an activated ester. N-Hydroxysuccinimide (NHS) esters are among the most common and effective activating groups used for this purpose. nih.gov

The NHS ester is highly reactive towards primary amines, forming a stable amide bond with the release of N-hydroxysuccinimide as a byproduct. nih.gov The mechanism involves the nucleophilic attack of the α-amine on the carbonyl carbon of the NHS ester. The succinimide (B58015) group is an excellent leaving group, which significantly lowers the activation energy for the cyclization, allowing the reaction to proceed under mild conditions. nih.gov This strategy is widely employed in peptide synthesis and bioconjugation and is directly applicable to the formation of the lactam ring in thiazepanones. nih.govnih.gov

The use of an activated ester is critical for ensuring that the intramolecular aminolysis (ring formation) is kinetically favorable and proceeds with high yield, minimizing potential side reactions.

Table 2: Role of NHS-Ester in Cyclization

Step Description Key Feature
Activation The precursor's carboxylic acid is reacted with N-hydroxysuccinimide to form an NHS-ester. Converts the poorly reactive carboxylic acid into a highly electrophilic species.
Intramolecular Attack The terminal primary amine attacks the activated carbonyl carbon of the NHS-ester. The amine is a strong nucleophile for the activated ester.
Cyclization & Release A stable seven-membered amide bond is formed, closing the ring and releasing N-hydroxysuccinimide. The reaction is efficient and often irreversible under standard conditions. nih.gov

Regioselectivity and Stereoselectivity in Reaction Pathways and Product Formation

Controlling selectivity is paramount in the synthesis of complex molecules like this compound.

Regioselectivity refers to the control of which nucleophile reacts at which site. In the context of thiazepanone formation from an unsaturated precursor, the initial reaction is highly regioselective. The "softer" sulfhydryl nucleophile preferentially attacks the β-carbon of the Michael acceptor, while the "harder" amine nucleophile does not. thermofisher.comnih.gov In the subsequent cyclization step, the regioselectivity is dictated by the intramolecular reaction of the amine with the activated carbonyl, leading specifically to the seven-membered thiazepan-5-one ring.

Stereoselectivity concerns the control of the three-dimensional arrangement of atoms. The synthesis of the (R)-isomer of 6-amino-1,4-thiazepan-5-one (B13199041) relies on the use of a chiral starting material, typically (R)-cysteine or a derivative thereof. The stereocenter at the α-carbon of the amino acid is preserved throughout the reaction sequence. As the cyclization does not involve breaking bonds at the chiral center, the (R)-configuration is transferred directly from the precursor to the final product. Asymmetric synthetic strategies, often employing chiral catalysts or auxiliaries, are a hallmark of modern organic chemistry for establishing specific stereoisomers in related heterocyclic systems. chemistryviews.org The ability to achieve high enantioselectivity is crucial for producing enantiopure compounds for pharmaceutical applications. nih.gov

Conformational Analysis and Structural Characterization of 1,4 Thiazepane Ring Systems

Elucidation of Ring Conformations (e.g., Boat-Type Conformers)

The 1,4-thiazepane (B1286124) ring, a seven-membered heterocycle, exhibits significant conformational flexibility, leading to a variety of non-planar structures. Unlike the well-defined chair conformation of cyclohexane (B81311), seven-membered rings can adopt several low-energy conformations, including chair, boat, and twist-boat forms. libretexts.orglibretexts.org The increased number of atoms in the ring and the presence of two different heteroatoms (nitrogen and sulfur) in the 1,4-thiazepane system introduce additional complexity to its conformational preferences.

The boat conformation, in particular, is a significant feature of seven-membered rings. libretexts.org In cyclohexane, the boat form is destabilized by unfavorable steric interactions between the "flagpole" hydrogens and torsional strain from eclipsed bonds. libretexts.orgyoutube.com However, in larger rings like cycloheptane (B1346806) and its heterocyclic analogues, the boat and twist-boat conformations can be more energetically accessible. libretexts.orgresearchgate.net The flexibility of the boat form allows for twisting, which can alleviate some of the steric and torsional strain, resulting in the more stable twist-boat conformer. libretexts.org For the 1,4-thiazepane ring in (R)-6-Amino-1,4-thiazepan-5-one, the presence of the lactam carbonyl group and the amino substituent will further influence the relative energies of these conformers. The interplay of angle strain, torsional strain, and transannular interactions (non-bonded interactions across the ring) determines the predominant conformation. libretexts.orgnih.gov Semiempirical calculations on related seven-membered heterocycles have shown that the stability of boat and twist forms can be dependent on the nature of substituents on the ring. researchgate.net

Conformational Chirality and Dynamic Stereochemistry in Seven-Membered N-Heterocycles

The interconversion between these conformers, often referred to as a ring flip, involves passing through higher-energy transition states. youtube.com The energy barriers for these processes in seven-membered rings are generally low, but the presence of bulky substituents or fused ring systems can hinder this interconversion, potentially allowing for the isolation of individual conformers at low temperatures. windows.net The stereochemical arrangement of the substituents, such as the amino group in this compound, will favor certain conformations over others to minimize steric strain, a principle well-established in cyclohexane derivatives where equatorial positions are generally favored for bulky groups. libretexts.org

Spectroscopic Techniques for Conformational Determination

The precise determination of the preferred conformations of 1,4-thiazepane derivatives relies on a combination of advanced spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution. nih.govmdpi.com For 1,4-thiazepane systems, ¹H NMR spectroscopy provides a wealth of information. Chemical shifts of the ring protons are highly sensitive to their local electronic environment and spatial orientation (axial vs. equatorial). Furthermore, scalar coupling constants (J-values) between adjacent protons, obtained from ¹H NMR spectra, are dependent on the dihedral angle between them, which can be related to the ring's conformation via the Karplus equation.

Techniques such as protein-observed ¹⁹F NMR have been used to study the binding of 1,4-thiazepane derivatives to biological targets, highlighting the importance of their three-dimensional structure. nih.govresearchgate.net For complex spin systems where signals overlap, two-dimensional (2D) NMR experiments like COSY, HSQC, and NOESY are indispensable for assigning signals and providing information about through-bond and through-space connectivities, which helps to define the molecule's three-dimensional structure and conformational preferences in solution. mdpi.com

X-ray Crystallography for Solid-State Conformations

Single-crystal X-ray crystallography provides unambiguous proof of molecular structure and conformation in the solid state. mdpi.comresearchgate.net This technique yields precise data on bond lengths, bond angles, and torsional angles, defining the exact conformation adopted by the molecule in the crystal lattice. researchgate.netmdpi.com While the conformation in the solid state may not always be the most stable one in solution, it represents a low-energy state and provides a crucial benchmark for computational studies. For the 1,4-thiazepane ring system, X-ray analysis would definitively establish which conformation (e.g., chair, boat, or twist) is preferred in the crystalline form and how intermolecular forces, such as hydrogen bonding involving the amino and amide groups, might influence the molecular packing and conformation.

Table 1: Spectroscopic and Analytical Techniques for Conformational Analysis
TechniqueInformation ObtainedStateKey Advantages
NMR SpectroscopyConformational equilibrium, dihedral angles, through-space proximitiesSolutionProvides data on dynamic processes and solution-state structure
X-ray CrystallographyPrecise bond lengths, bond angles, and solid-state conformationSolidProvides definitive, high-resolution structural data

Computational Approaches to Conformational Landscapes (e.g., Density Functional Theory Studies)

Computational chemistry offers powerful tools for exploring the complete conformational landscape of flexible molecules like this compound. Methods such as Density Functional Theory (DFT) are widely used to calculate the geometries and relative energies of various possible conformers. mdpi.com By performing a systematic conformational search, it is possible to identify the low-energy minima on the potential energy surface, which correspond to the stable conformations of the molecule.

These calculations can predict the most stable conformer and the energy differences between various chair, boat, and twist forms. researchgate.net Furthermore, computational methods can model the transition states connecting these conformers, allowing for the calculation of the energy barriers to ring inversion. This provides a detailed understanding of the dynamic stereochemistry of the molecule. mdpi.com The results from DFT studies can be correlated with experimental data from NMR and X-ray crystallography to provide a comprehensive and validated model of the molecule's conformational behavior. acs.org

Table 2: Computational Approaches in Conformational Analysis
MethodPurposeTypical Output
Density Functional Theory (DFT)Calculate geometries and relative energies of conformersOptimized structures, relative Gibbs free energies, energy barriers
Systematic Conformational SearchIdentify all low-energy conformersA map of the conformational landscape

Advanced Spectroscopic Analysis of R 6 Amino 1,4 Thiazepan 5 One Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, HSQC) for Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution.

¹H-NMR: For (R)-6-Amino-1,4-thiazepan-5-one, ¹H-NMR spectroscopy would provide crucial information. The spectrum would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) would indicate the electronic environment of the protons, while the splitting patterns (multiplicity) would reveal the number of adjacent protons, allowing for the mapping of the proton framework. For instance, the proton on the chiral carbon (C6) adjacent to the amino group would likely appear as a multiplet, with its chemical shift influenced by the neighboring nitrogen and sulfur atoms. The protons on the ethyl bridge within the thiazepane ring would also exhibit characteristic multiplets. Integration of the signals would confirm the ratio of protons in the molecule. Purity assessment is also a key application; the presence of unexpected signals could indicate impurities.

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional NMR technique correlates proton signals with the carbon atoms to which they are directly attached. An HSQC experiment on this compound would definitively assign each proton to its corresponding carbon in the heterocyclic ring and its side chain, confirming the molecular skeleton.

Mass Spectrometry Techniques (LC-MS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is vital for determining the molecular weight and elemental composition of a compound.

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It would be used to first purify a sample of this compound and then determine its molecular weight.

ESI-MS (Electrospray Ionization-Mass Spectrometry): ESI is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺. For this compound (C₅H₁₀N₂OS), the expected monoisotopic mass is approximately 146.05 Da. High-resolution ESI-MS would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula. Tandem MS (MS/MS) experiments would involve fragmenting the parent ion to produce a characteristic pattern of daughter ions, which provides further structural confirmation by revealing the molecule's weakest bonds and stable fragments.

X-ray Diffraction for Precise Crystal Structure Elucidation and Absolute Configuration

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry. lbl.govnih.gov For this compound, this technique would be indispensable for:

Precise Crystal Structure: It would confirm the seven-membered thiazepane ring's conformation (e.g., chair, boat, or twist-boat).

Absolute Configuration: As a chiral molecule, determining the absolute configuration is essential. Anomalous dispersion X-ray diffraction is the definitive method to experimentally confirm the (R) configuration at the C6 stereocenter. nih.gov

A successful crystallographic analysis would yield a detailed structural model and precise atomic coordinates, as shown in the hypothetical data table below.

ParameterHypothetical Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.8
b (Å)9.5
c (Å)12.3
α (°)90
β (°)90
γ (°)90
Volume (ų)680.8
Z4

Chiroptical Spectroscopy (Polarimetry) for Optical Activity and Enantiomeric Purity

Chiroptical methods are used to investigate chiral substances.

Polarimetry: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. This compound, being a single enantiomer, is expected to be optically active. A polarimeter would measure the specific rotation [α], which is a characteristic physical property. The sign (+ or -) and magnitude of the rotation would confirm its optical activity.

Enantiomeric Purity: The enantiomeric purity of a sample can be assessed by comparing its measured specific rotation to the value for the pure enantiomer. Any deviation could indicate the presence of the (S)-enantiomer. This is often quantified as enantiomeric excess (ee).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

Functional GroupBondExpected Wavenumber (cm⁻¹)
AmineN-H Stretch3300-3500 (two bands for -NH₂)
Amide (Lactam)C=O Stretch1650-1690
AmineN-H Bend1550-1650
AlkaneC-H Stretch2850-2960
ThioetherC-S Stretch600-800

The presence and position of these bands would provide strong evidence for the compound's molecular structure and functional group composition.

Computational Chemistry and Theoretical Modeling of R 6 Amino 1,4 Thiazepan 5 One

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the properties of organic molecules like (R)-6-amino-1,4-thiazepan-5-one.

A DFT study would begin with geometry optimization , a process that determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. This would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. For a flexible seven-membered ring system like 1,4-thiazepan-5-one (B1267140), DFT could identify the preferred ring conformations (e.g., chair, boat, twist-boat) and the orientation of the amino group.

Once the optimized geometry is obtained, the electronic structure can be analyzed in detail. This includes the distribution of electron density, which is fundamental to understanding the molecule's polarity and reactivity.

Furthermore, DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to confirm the structure and identify characteristic functional group vibrations.

While no specific DFT data for this compound has been found in the literature, a hypothetical table of optimized geometric parameters is presented below for illustrative purposes.

Table 1: Illustrative Optimized Geometry Parameters for this compound (Hypothetical Data) This table is for illustrative purposes only, as specific computational data for this compound is not available in the reviewed literature.

Parameter Bond/Angle Hypothetical Value
Bond Length C-S 1.85 Å
C=O 1.23 Å
C-N (amide) 1.35 Å
C-N (amine) 1.47 Å
Bond Angle C-S-C 101.5°
O=C-N 122.0°

Ab Initio Calculations for Molecular Properties and Energetics

Ab initio (from first principles) methods are another class of computational techniques that solve the Schrödinger equation without empirical parameters. While generally more computationally intensive than DFT, they can offer very high accuracy for certain properties.

For this compound, ab initio calculations could be used to precisely determine its molecular properties , such as the dipole moment, polarizability, and various thermodynamic quantities (e.g., enthalpy of formation).

Energetics , particularly conformational energies, are a key output of ab initio studies. By calculating the relative energies of different conformations of the thiazepan-5-one ring, a detailed understanding of the molecule's flexibility and the population of different conformers at a given temperature can be achieved. This is crucial for understanding how the molecule might interact with biological targets. Conformational studies on related heterocyclic scaffolds have demonstrated the power of ab initio methods in this regard. researchgate.net

A specific ab initio study on this compound would provide valuable data, but such a study is not currently available in the public domain.

Prediction of Reaction Energetics and Transition States in Thiazepanone Formation

Computational chemistry is a powerful tool for elucidating reaction mechanisms. The formation of the 1,4-thiazepan-5-one ring system likely involves a cyclization reaction. Theoretical methods can be employed to map out the entire reaction pathway.

Crucially, computational methods can locate and characterize the transition state of the reaction. The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction. By analyzing the structure and energy of the transition state, chemists can gain insights into the factors that control the reaction rate and selectivity.

Although general synthetic routes to thiazepanones have been reported, a specific computational study on the reaction energetics and transition states for the formation of this compound has not been identified in the literature. An illustrative reaction coordinate diagram is shown below to represent the type of information such a study would provide.

Figure 1: Illustrative Reaction Coordinate Diagram for Thiazepanone Formation (Hypothetical) This diagram is for illustrative purposes. The energies and structures are hypothetical as specific data for the formation of this compound is not available.

(A diagram would be placed here showing the energy of reactants, a peak for the transition state, and the energy of the product, with the x-axis as the reaction coordinate and the y-axis as energy.)

Analysis of Molecular Orbitals (HOMO-LUMO) and Electrostatic Potential Maps

The electronic properties of a molecule are key to its reactivity. Two important concepts in this area are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals.

The HOMO is the orbital from which an electron is most easily removed, and it is associated with the molecule's ability to act as an electron donor (a nucleophile). The LUMO is the orbital to which an electron is most easily added, and it is associated with the molecule's ability to act as an electron acceptor (an electrophile). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excited and therefore more reactive.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution in a molecule. The ESP is mapped onto the electron density surface, with colors indicating regions of positive (electron-poor) and negative (electron-rich) potential. Red colors typically denote negative potential, while blue colors denote positive potential. For this compound, an ESP map would highlight the nucleophilic regions, such as the lone pairs on the nitrogen and oxygen atoms, and the electrophilic regions.

While the principles of HOMO-LUMO analysis and ESP maps are well-established, specific calculations for this compound are not available. A hypothetical data table for frontier orbital energies is provided for context.

Table 2: Illustrative Frontier Molecular Orbital Energies (Hypothetical Data) This table is for illustrative purposes only, as specific computational data for this compound is not available in the reviewed literature.

Orbital Hypothetical Energy (eV)
HOMO -6.5
LUMO 1.2

Derivatives, Analogues, and Structural Modifications of R 6 Amino 1,4 Thiazepan 5 One

Synthesis of Substituted 1,4-Thiazepan-5-one (B1267140) Derivatives

The synthesis of substituted 1,4-thiazepan-5-one derivatives is a key area of research, enabling the creation of diverse chemical libraries for drug discovery. Various synthetic strategies have been developed to introduce a range of substituents onto the thiazepane core, thereby modulating the physicochemical and pharmacological properties of the resulting molecules.

One common approach involves the condensation reaction of 1,3-diketone hybrids with 2-aminoethanethiol in the presence of a catalytic amount of pyridine. This method has been successfully employed to generate novel 1,4-thiazepine derivatives. researchgate.net Another strategy utilizes a three-component reaction involving thiazole (B1198619) or benzothiazole (B30560) carbenes, disubstituted ketenes, and activated alkynes to construct highly substituted furo[2,3-c]thiazepine cores in good yields. nih.gov The scope of this transformation has been explored by varying the different components of the reaction. nih.gov

Furthermore, solid-phase synthesis has emerged as a powerful tool for the combinatorial synthesis of 1,4-benzodiazepin-5-one derivatives, a related class of compounds. This technique allows for the introduction of three points of diversity, starting from primary amines immobilized on a resin. The process involves sulfonylation, alkylation with α-bromoketones, acylation with o-nitrobenzoic acids, reduction of the nitro group, and subsequent on-resin ring closure. nih.gov This methodology is amenable to the creation of extensive libraries of these "privileged scaffolds." nih.govrsc.org

The synthesis of 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides, another related diazepane series, has been achieved by reacting 3-nitrobenzaldehyde (B41214) with substituted 1,4-diazepanes, followed by reduction and subsequent reaction with sulfonyl chlorides. openpharmaceuticalsciencesjournal.com These examples highlight the adaptability of synthetic routes to generate a wide array of substituted thiazepane and diazepane derivatives.

A variety of catalysts have been explored to facilitate the synthesis of these heterocyclic compounds. For instance, Keggin-type heteropolyacids have proven to be efficient catalysts for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives, offering high yields and short reaction times. nih.gov Similarly, H-MCM-22 has been used as a selective catalyst for the condensation of o-phenylenediamines with ketones to produce 1,5-benzodiazepines. nih.gov

The following table summarizes some of the synthetic methods used for preparing substituted 1,4-thiazepan-5-one and related diazepine (B8756704) derivatives:

Synthetic Method Starting Materials Key Features Resulting Scaffold
Condensation Reaction1,3-Diketone hybrids, 2-AminoethanethiolCatalytic pyridine1,4-Thiazepine derivatives
Three-Component ReactionThiazole/benzothiazole carbenes, Disubstituted ketenes, Activated alkynesFacile and highly efficientFuro[2,3-c]thiazepine core
Solid-Phase SynthesisPrimary amines, α-Bromoketones, o-Nitrobenzoic acidsThree diversity points, On-resin cyclization3,4-Dihydro-benzo[e] researchgate.netresearchgate.netdiazepin-5-ones
Multi-Step Synthesis3-Nitrobenzaldehyde, Substituted 1,4-diazepanes, Sulfonyl chloridesMulti-step sequence3-(1,4-Diazepanyl)-methyl-phenyl-sulphonamides
Catalytic Condensationo-Phenylenediamines, KetonesUse of Keggin-type heteropolyacids or H-MCM-221,5-Benzodiazepine derivatives

Incorporation into Complex Molecular Architectures (e.g., Peptide Macrocycles, Natural Product Analogues)

The unique conformational properties of the 1,4-thiazepan-5-one scaffold make it an attractive building block for incorporation into more complex molecular architectures, such as peptide macrocycles and analogues of natural products. This strategy aims to impart favorable pharmacological properties, including enhanced stability, cell permeability, and target affinity.

The cyclization of peptides is a well-established strategy in drug design to create more potent and selective therapeutic agents. nih.gov The incorporation of heterocyclic scaffolds like 1,4-thiazepan-5-one into peptide backbones can pre-organize the conformation of the macrocycle, reducing the entropic penalty upon binding to a biological target. nih.gov This can lead to higher binding affinity and specificity.

One approach to creating such complex molecules is through the synthesis of peptide-like macrocycles containing a heterocyclic core. nih.gov For instance, a series of 14-membered macrocycles containing an imidazole-4,5-dicarboxylic acid scaffold has been prepared using standard peptide coupling reagents and protecting group strategies. researchgate.net While the yields for these macrocyclizations can be modest, the resulting compounds represent a novel class of structures for high-throughput screening. researchgate.net

The synthesis of such macrocycles often involves a multi-step process. For example, a one-pot macrocyclization of 1,4-diketone-tagged peptides has been developed. nih.gov In this method, the cleavage of 2,5-disubstituted furan-containing systems generates electrophilic 1,4-dione-containing peptides, which then react with nucleophiles to form macrocyclic peptides. nih.gov This approach avoids the direct synthesis of potentially unstable carbonyl-containing peptides. nih.gov

The structural diversity of natural products often serves as inspiration for the design of combinatorial libraries. researchgate.net By incorporating scaffolds like 1,4-thiazepan-5-one into natural product-like frameworks, chemists can generate novel compounds with potentially enhanced biological activity. researchgate.net This approach, often referred to as "biology-oriented synthesis" (BIOS) or "diversity-oriented synthesis" (DOS), aims to explore new areas of chemical space. researchgate.net

Structural Elucidation of Related Thiazepine-Containing Compounds

The determination of the three-dimensional structure of thiazepine-containing compounds is crucial for understanding their structure-activity relationships (SAR) and for guiding the design of new analogues with improved properties. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for this purpose.

In some cases, multiple conformers of a macrocycle can be observed in the crystal structure, indicating a degree of conformational flexibility even in the solid state. researchgate.net This information is important for understanding how these molecules might adapt their shape to bind to different biological targets.

NMR spectroscopy is another powerful tool for elucidating the structure of thiazepine-containing compounds in solution. 1H and 13C NMR are routinely used to confirm the identity and purity of synthesized compounds. nih.gov More advanced NMR techniques can be used to determine the three-dimensional structure and dynamics of these molecules in solution.

The structural elucidation of a wide range of related heterocyclic compounds, such as 1,4-diazepines and benzodiazepines, has been extensively reported in the literature. jocpr.com The characterization data from these studies, including melting points, IR, NMR, and mass spectrometry, provide a valuable database for the identification and structural confirmation of new thiazepine derivatives. openpharmaceuticalsciencesjournal.com

Design Principles for Diversified Thiazepane Scaffolds in Chemical Libraries

The design of chemical libraries based on the 1,4-thiazepane (B1286124) scaffold is guided by the principle of "privileged structures," which are molecular frameworks capable of interacting with multiple biological targets. nih.gov The goal is to create a diverse collection of compounds that explore a wide range of chemical space, increasing the probability of identifying hits in high-throughput screening campaigns.

Several key design principles are employed in the construction of diversified thiazepane-based libraries:

Scaffold Diversity: The core thiazepane scaffold itself can be modified to create a variety of related heterocyclic systems. This can involve altering the ring size, the position of the heteroatoms, or fusing the thiazepane ring to other cyclic systems.

Substituent Diversity: The introduction of a wide range of substituents at different positions on the thiazepane ring is a primary strategy for generating diversity. This can be achieved through combinatorial synthesis, where different building blocks are systematically combined to create a large number of unique compounds. nih.gov

Stereochemical Diversity: The stereochemistry of the thiazepane scaffold can have a profound impact on its biological activity. The synthesis of enantiomerically pure or diastereomerically enriched compounds is therefore an important aspect of library design.

"Drug-like" Properties: Libraries are often designed to adhere to certain physicochemical property guidelines, such as Lipinski's "rule of five," to increase the likelihood that the compounds will have favorable pharmacokinetic properties. nih.gov However, it is also recognized that "beyond rule of five" space can be a fruitful area for drug discovery, particularly for challenging targets. nih.gov

The design of these libraries is often aided by computational methods. For example, virtual screening and molecular docking can be used to prioritize compounds for synthesis and to guide the design of new analogues. nih.gov The concept of "n-tuples" has also been introduced as a mathematical approach to systematically generate scaffold diversity by combining different drug fragments. nih.gov

The ultimate aim of these design principles is to create chemical libraries that are rich in structural and functional diversity, providing a valuable resource for the discovery of new chemical probes and drug candidates. nih.govnih.gov

R 6 Amino 1,4 Thiazepan 5 One As a Chiral Building Block in Asymmetric Synthesis

Role in Accessing Stereochemically Defined Compounds

The primary role of (R)-6-Amino-1,4-thiazepan-5-one in asymmetric synthesis is to serve as a scaffold that imparts chirality to the target molecule. By starting with this enantiomerically pure compound, chemists can control the stereochemical outcome of subsequent reactions, leading to the synthesis of a single, desired stereoisomer. This is particularly important in medicinal chemistry, where the biological activity of a drug is often dependent on its specific three-dimensional arrangement.

The presence of both an amino group and a lactam in the thiazepane ring provides two reactive sites that can be selectively modified. This bifunctionality allows for the stepwise construction of more complex molecules with multiple stereocenters, where the original chirality of the this compound directs the formation of new stereocenters in a predictable manner.

Strategies for Enantioselective Synthesis Utilizing the Chiral Center

The chiral center at the 6-position of this compound is a key element in strategies for enantioselective synthesis. This stereocenter can influence the stereochemical course of reactions at other positions on the ring or on substituents attached to the ring.

One common strategy involves the use of the amino group as a handle for further synthetic transformations. For instance, the amino group can be acylated, alkylated, or used in peptide couplings, and the stereochemistry at the adjacent carbon can direct the approach of reagents, leading to diastereoselective bond formation. This diastereoselectivity is a cornerstone of asymmetric synthesis, allowing for the creation of new chiral centers with a high degree of control.

Another approach is the modification of the lactam ring. The carbonyl group can be reduced or reacted with organometallic reagents, and the existing stereocenter can bias the facial selectivity of the attack, resulting in the formation of one diastereomer in preference to the other. These strategies are fundamental to the synthesis of a wide range of chiral nitrogen-containing heterocycles. rsc.org

Table 1: Examples of Stereoselective Reactions Utilizing Chiral Building Blocks

Reaction TypeChiral Building BlockProduct TypeStereochemical Control
Michael AdditionChiral Imines/Enamino EstersPyrrolidines, PiperidinesHigh enantiomeric excess
C-H AminationAlcohols with Chiral Ligandsβ-Amino AlcoholsHigh enantioselectivity
Intramolecular AnnulationSulphoamido BenzaldehydesAza-flavanonesHigh enantioselectivity

Integration into Multi-Component Reaction Systems for Scaffold Construction

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govnih.gov The integration of chiral building blocks like this compound into MCRs allows for the rapid and efficient construction of diverse and complex molecular scaffolds with defined stereochemistry.

In such systems, the this compound can act as one of the components, bringing its inherent chirality to the final product. The amino and lactam functionalities can participate in a variety of MCRs, such as the Ugi or Passerini reactions, leading to the formation of highly functionalized, stereochemically enriched heterocyclic structures. This approach is highly valued in drug discovery for the generation of libraries of chiral compounds for biological screening.

The use of this compound in MCRs exemplifies the principles of atom and step economy, which are central to green chemistry. By combining multiple synthetic steps into a single operation, MCRs reduce waste, save time, and often allow for the construction of molecular architectures that would be difficult to access through traditional linear synthetic routes. nih.gov

Mechanistic Aspects of Molecular Interactions and Bioconjugation Utilizing the 1,4 Thiazepan 5 One Linkage

Selective Modification of N-Terminal Cysteine Residues on Peptides and Proteins

The selective modification of N-terminal cysteine (N-Cys) residues is a significant challenge in protein bioconjugation due to the presence of other nucleophilic amino acid side chains. The 1,4-thiazepan-5-one (B1267140) linkage strategy effectively addresses this challenge by exploiting the unique 1,2-aminothiol motif of an N-terminal cysteine. nih.govresearchgate.netresearchgate.netchemrxiv.org This reaction typically involves reagents such as monosubstituted cyclopropenones (CPOs) or N-hydroxysuccinimide (NHS)-activated acrylamides. researchgate.netresearchgate.net

The reaction with CPOs proceeds under mild, biocompatible conditions and demonstrates high selectivity for N-terminal cysteine residues, even in the presence of internal, solvent-exposed cysteines. nih.govresearchgate.netchemrxiv.org The mechanism involves a sequential addition of the sulfhydryl and α-amino groups of the N-terminal cysteine to the cyclopropenone, leading to a ring-opening cascade and the formation of a stable seven-membered thiazepan-5-one ring. chemrxiv.org This specificity allows for the precise installation of various functionalities, including fluorescent dyes, polyethylene (B3416737) glycol (PEG) groups, and handles for click chemistry, onto peptides and proteins. nih.gov

Similarly, NHS-activated acrylamides have been shown to react efficiently and chemoselectively with N-terminal cysteines to form the 1,4-thiazepan-5-one ring. researchgate.net The bifunctional nature of these reagents allows for a rapid intramolecular cyclization following the initial Michael addition of the cysteine thiol, effectively "stapling" the N-terminus. This method provides a valuable alternative for achieving site-specific modification with high yields.

Table 1: Reagents for Selective N-Terminal Cysteine Modification via 1,4-Thiazepan-5-one Formation

Reagent Class Key Features Reference
Monosubstituted Cyclopropenones (CPOs) High selectivity for N-terminal 1,2-aminothiols, stable linkage formation, compatible with internal cysteines. nih.govresearchgate.netchemrxiv.org
NHS-Activated Acrylamides Efficient amino-sulfhydryl stapling, rapid kinetics under aqueous conditions. researchgate.net

Chemoselective and Regioselective Bioconjugation Strategies Employing Thiazepan-5-one Formation

The formation of the 1,4-thiazepan-5-one linkage is a prime example of a chemoselective and regioselective bioconjugation strategy. Chemoselectivity is achieved by targeting the unique reactivity of the 1,2-aminothiol group of an N-terminal cysteine, which is distinct from other nucleophilic residues like lysine (B10760008) or internal cysteines. nih.govresearchgate.net This allows for modification to occur at a specific site even within a complex protein environment. researchgate.net

Regioselectivity is inherently controlled by the position of the N-terminal cysteine residue. This provides a powerful handle for protein engineers to dictate the exact location of a modification. For instance, studies have demonstrated the selective labeling of the N-terminal cysteine of the vasopressin peptide, leaving an internal cysteine residue available for subsequent, orthogonal functionalization. acs.org This high degree of control is crucial for constructing well-defined bioconjugates where the function is dependent on the precise placement of a label or cargo molecule. The reaction's ability to proceed under mild, biocompatible conditions further enhances its utility, minimizing the risk of protein denaturation or non-specific side reactions. nih.govresearchgate.net

Orthogonal Functionalization and Multi-Labeling Approaches for Complex Bioconjugates

A key advantage of the thiazepan-5-one formation strategy is its compatibility with orthogonal functionalization schemes, enabling the creation of multi-labeled and complex bioconjugates. nih.gov Orthogonal chemistry refers to a set of reactions that can occur in the same vessel without interfering with one another.

Once the N-terminal cysteine has been selectively modified via thiazepan-5-one formation, other reactive residues on the protein, such as internal cysteines or lysines, remain available for modification using different chemistries. nih.govacs.org For example, after labeling the N-terminus of a protein with a CPO-based reagent, an internal cysteine can be quantitatively modified with a traditional cysteine-modifying reagent like N-methylmaleimide (NMM). acs.org This dual-labeling approach allows for the introduction of two different functional moieties onto a single protein, facilitating the construction of sophisticated tools for research and therapeutic applications. This strategy has been successfully applied to create dual-labeled green fluorescent protein (GFP) variants and to conjugate two proteins together using bioorthogonal click chemistry. nih.gov

Compatibility with Biological Buffers and Reducing Environments (e.g., DTT) in Bioconjugation Reactions

A significant practical advantage of bioconjugation strategies based on 1,4-thiazepan-5-one formation, particularly those employing cyclopropenone reagents, is their compatibility with common biological buffers and reducing agents like dithiothreitol (B142953) (DTT). nih.govacs.org Many proteins, especially those containing cysteine residues, require the presence of a reducing agent to prevent the formation of disulfide-linked dimers.

Traditional cysteine modification reagents, such as maleimides, are often incompatible with reducing agents. In contrast, the reaction of CPOs with N-terminal cysteines proceeds efficiently in the presence of DTT. nih.govacs.org This robustness simplifies experimental workflows and expands the range of proteins that can be successfully modified. The ability to perform the conjugation in standard biological buffers without the need for extensive buffer exchange or removal of reducing agents makes this methodology highly attractive for a wide array of applications in biochemistry and cell biology. nih.gov

Table 2: Compatibility of N-Terminal Cysteine Modification Methods

Reagent Type Compatibility with DTT Key Advantage Reference
Cyclopropenone (CPO) Yes Enables modification in reducing environments, preventing protein dimerization. nih.govacs.org
Maleimide No Incompatible with reducing agents, limiting its application for some proteins. acs.org

Mechanistic Basis of Ligand Binding and Molecular Recognition for Thiazepane Scaffolds

The seven-membered thiazepane ring, which forms the core of the linkage, can also play a role in molecular recognition and ligand binding. The conformation of this heterocyclic scaffold can influence how a conjugated molecule interacts with its biological target. While direct studies on the (R)-6-Amino-1,4-thiazepan-5-one scaffold's binding are specific to the conjugated system, general principles from related thiazepine structures provide insight.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (R)-6-Amino-1,4-thiazepan-5-one, and how can product ratios be controlled during synthesis?

  • Methodological Answer : Synthesis optimization requires careful control of stoichiometry (e.g., 1.2 equivalents of 1c), solvent composition (KPi buffer/DMSO-d6, 4:1 ratio), and pH (pD 7.0). Product ratios (e.g., 5:1 for 1,4-thiazepan-5-one vs. thioester) can be monitored via NMR at early reaction stages (5 minutes) to adjust conditions dynamically. Kinetic studies using fluorescence turn-on assays (e.g., coumarin NHS-activated acrylamide) help track intermediate formation and guide adjustments to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : High-resolution NMR in KPi buffer (5 mM pD 7.0) is critical for distinguishing stereoisomers and quantifying product ratios. For example, distinct signals for 1,4-thiazepan-5-one (7c) and thioester byproducts (SI-S2) can be resolved at 21°C. Fluorescence spectroscopy (e.g., coumarin-based probes) complements NMR by enabling real-time monitoring of reaction progress and intermediate stability .

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-6-Amino-1,4-thiazepan-5-one
Reactant of Route 2
(R)-6-Amino-1,4-thiazepan-5-one

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